molecular formula C7H9O3Sb B13769835 p-Toluenestibonic acid CAS No. 5450-68-0

p-Toluenestibonic acid

Cat. No.: B13769835
CAS No.: 5450-68-0
M. Wt: 262.90 g/mol
InChI Key: DWALBVRONLAVEF-UHFFFAOYSA-L
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Description

Historical Development of Organostibonic Acids

The study of organoantimony compounds dates back to the mid-19th century. However, the specific investigation of organostibonic acids gained traction later as synthetic methodologies in organometallic chemistry evolved. Early research into arylstibonic acids, including p-toluenestibonic acid, was often hampered by the challenging physical properties of these compounds. They were typically isolated as amorphous, insoluble white powders, which made detailed structural analysis difficult with the analytical techniques of the time.

Initial characterization often relied on elemental analysis and molecular weight measurements, which suggested a high degree of association in the solid state. These early studies laid the groundwork for the later understanding of their polymeric nature. The development of more advanced analytical methods, such as single-crystal X-ray diffraction and various spectroscopic techniques, has been crucial in shedding light on the complex structures of these compounds and their derivatives.

Significance in Organoantimony(V) Research

The importance of this compound and other arylstibonic acids in organoantimony(V) research is multifaceted. These compounds serve as valuable precursors for the synthesis of a wide variety of organoantimony(V) derivatives and complex molecular clusters. rsc.org The reactivity of the stibonic acid moiety allows for the formation of intricate structures, including oxo-hydroxo clusters, by reacting with various organic and inorganic ligands. rsc.orgnih.gov

Research has demonstrated that the organic substituent on the antimony atom, such as the p-tolyl group in this compound, can influence the reactivity and solubility of the resulting compounds. rsc.org This tunability is of great interest for the design of new materials and catalysts. Furthermore, the study of these compounds contributes to a fundamental understanding of the bonding and structural chemistry of pentavalent antimony, which is a key area of exploration in main group chemistry.

Table 1: Selected Research on Organoantimony(V) Compounds Derived from Arylstibonic Acids

Precursor Arylstibonic Acid Reactant(s) Resulting Compound Type Research Focus
p-Chlorophenylstibonic acid t-Butylphosphonic acid Dinuclear organoantimony(V) oxo cluster Understanding cluster formation
Arylstibonic acids Phenolic pyrazolyl ligands Tetranuclear and hexadecanuclear clusters Investigating steric effects on structure
Arylstibonic acids Organophosphonic and phenylseleninic acids Molecular oxo-hydroxo clusters Synthesis of mixed-element clusters

Polymeric Nature and Associated Research Challenges

A defining characteristic of this compound and its arylstibonic acid analogues is their tendency to exist as polymeric or highly associated structures in the solid state. acs.org This polymeric nature arises from the formation of Sb-O-Sb bridges, leading to extended networks rather than discrete molecules. While this property is fundamental to their chemistry, it also presents significant research challenges.

The primary challenge is the poor solubility of these polymeric powders in common organic solvents. acs.org This insolubility severely hinders the application of solution-based analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, for routine characterization. Consequently, obtaining detailed structural information has historically been a major obstacle.

Overcoming these challenges has been a key focus of modern research in this area. Strategies have included:

Use of Bulky Substituents: Introducing sterically demanding groups on the aryl ring can prevent extensive polymerization, leading to the isolation of soluble, discrete molecules that can be characterized by single-crystal X-ray diffraction.

Reaction with Ligands: Reacting the polymeric stibonic acids with various ligands can break down the extended structure to form soluble, crystalline coordination complexes or clusters. acs.org This approach not only facilitates characterization but also opens up new avenues for creating novel supramolecular architectures.

Advanced Solid-State Techniques: The application of solid-state NMR and advanced mass spectrometry techniques has provided valuable insights into the structure and assembly of these polymeric materials.

The elucidation of the structures of large, discrete organoantimony clusters derived from arylstibonic acids has been a significant breakthrough, offering a glimpse into the underlying structural motifs of the parent polymeric acids. acs.org These studies have revealed that the antimony centers typically adopt an octahedral geometry in these complex structures. acs.org

Table 2: Research Challenges and Mitigation Strategies for this compound and Analogs

Challenge Description Mitigation Strategy
Poor Solubility The polymeric nature leads to insolubility in most common solvents, limiting solution-phase analysis. Use of bulky substituents to create soluble oligomers; reaction with ligands to form soluble complexes.
Structural Characterization The amorphous, polymeric form is not amenable to single-crystal X-ray diffraction. Formation of crystalline derivatives or clusters; use of solid-state characterization techniques.
Reactivity Control The polymeric structure can lead to unpredictable or difficult-to-control reactivity. Controlled depolymerization through specific reaction conditions and ligand choice.

Properties

CAS No.

5450-68-0

Molecular Formula

C7H9O3Sb

Molecular Weight

262.90 g/mol

IUPAC Name

(4-methylphenyl)stibonic acid

InChI

InChI=1S/C7H7.2H2O.O.Sb/c1-7-5-3-2-4-6-7;;;;/h3-6H,1H3;2*1H2;;/q;;;;+2/p-2

InChI Key

DWALBVRONLAVEF-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)[Sb](=O)(O)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of P Toluenestibonic Acid

Classical Approaches for Arylstibonic Acid Synthesis

Historically, the synthesis of arylstibonic acids was fraught with difficulties, primarily leading to the formation of amorphous, polymeric solids. These classical methods provided the foundation for organoantimony chemistry but offered limited insight into the molecular structures due to the insoluble and ill-defined nature of the products. acs.org These polymeric materials have been a subject of considerable debate regarding their exact structure. rsc.org

The work of G. O. Doak and L. D. Freedman was pivotal in the field of organometallic compounds of antimony. asm.org Their research, along with others from that era, established fundamental synthetic pathways to arylstibonic acids. acs.org These routes often involved the diazotization of an aromatic amine followed by a reaction with an antimony salt, a method analogous to the Bart reaction for arsonic acids. colab.ws However, a common outcome of these syntheses was the production of high-molecular-weight polymers that were largely insoluble, hindering their purification and structural elucidation. acs.orgrsc.org Mössbauer spectroscopy studies on these materials suggested a trigonal-bipyramidal geometry for the antimony atoms, though this contrasts with the octahedral geometry observed in more recently characterized molecular forms. acs.org

Advanced Synthesis Techniques for Molecular Forms

To overcome the limitations of classical methods, advanced techniques have been developed to synthesize discrete, soluble, and crystalline organostibonic acids. These methods focus on kinetically controlling the reaction pathways to prevent extensive polymerization and stabilize smaller, well-defined molecular aggregates.

A key advanced technique is the controlled hydrolysis of organoantimony(V) halide precursors. rsc.org This method involves carefully managing the reaction conditions, such as pH and solvent system, to guide the formation of specific molecular structures. For instance, kinetically controlled hydrolysis of an aryltetrachloroantimony(V) compound under basic conditions in a two-layer system (e.g., toluene (B28343) and aqueous NaOH) has been successfully used. acs.org This approach allows for the isolation of dimeric, μ2-oxo-bridged products, which represent the first molecularly defined stibonic acids. acs.org This control prevents the uncontrolled condensation that leads to polymeric materials.

The stabilization and isolation of discrete organostibonic acids are crucial for their characterization. Two primary strategies have proven effective:

Steric Protection : The use of bulky substituents on the aryl ring of the precursor sterically hinders the antimony center. This bulkiness prevents the close approach of molecules, thereby inhibiting the formation of extended polymer chains. The 2,6-dimesitylphenyl group (2,6-Mes2C6H3) is a prime example of a substituent that effectively stabilizes dinuclear stibonic acid structures. acs.org

Cluster Formation : Organostibonic acids can be stabilized by reacting them with other ligands to form stable, polynuclear oxo clusters. For example, reactions with phenolic pyrazolyl ligands have yielded novel tetranuclear organoantimony oxo clusters. acs.orgacs.org Similarly, the use of triphenyltellurium cations has been shown to stabilize complex, mixed-valent polyoxostibonate anions, creating large, discrete molecular frameworks. rsc.orgresearchgate.net

The following table summarizes the comparison between classical and advanced synthetic approaches.

FeatureClassical Approaches (e.g., Doak and Freedman)Advanced Synthesis (e.g., Controlled Hydrolysis)
Typical Precursors Aryldiazonium salts, Aromatic aminesOrganoantimony(V) halides (e.g., ArSbCl4)
Reaction Conditions Often uncontrolled aqueous hydrolysisKinetically controlled, often in biphasic systems with bulky substituents
Product Nature Insoluble, amorphous, high-molecular-weight polymersSoluble, crystalline, discrete molecules (e.g., dimers, clusters)
Structural Information Limited, inferred from spectroscopy (e.g., Mössbauer)Well-defined, confirmed by single-crystal X-ray diffraction
Example Product Polymeric (p-Tolyl-SbO2H)n[2,6-Mes2C6H3Sb(O)(OH)2]2

Precursors for p-Toluenestibonic Acid Synthesis

The choice of precursor is fundamental to the successful synthesis of this compound, particularly when targeting specific molecular forms. Organoantimony(V) halides are the most important class of precursors in modern synthetic strategies. These precursors can be synthesized through various methods, including the reaction of aryldiazonium salts with antimony chlorides or the direct chlorination of diarylchlorostibines. dokumen.pub

The hydrolysis of aryltetrachloroantimony(V) (ArSbCl4) compounds is a direct route to arylstibonic acids. rsc.orgdokumen.pub The nature of the final product is highly dependent on the reaction conditions and the steric bulk of the aryl substituent. The controlled hydrolysis of 2,6-Mes2C6H3SbCl4 serves as a model for obtaining discrete molecular stibonic acids. acs.org By performing the hydrolysis under basic conditions in a two-phase system, researchers can isolate well-defined, μ2-oxo-bridged dinuclear products like [2,6-Mes2C6H3Sb(O)(OH)2]2. acs.org This specific precursor demonstrates how kinetic control and steric hindrance can be leveraged to create molecular analogues of the traditionally polymeric stibonic acids. rsc.orgacs.org

Structural Elucidation and Characterization of P Toluenestibonic Acid and Its Derivatives

Spectroscopic Analysis Techniques

A suite of spectroscopic tools is employed to build a comprehensive understanding of the structural features of p-toluenestibonic acid and related compounds. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Mössbauer spectroscopy, each offering unique information about the molecule's architecture and electronic properties.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds, including organometallic species like this compound and its derivatives. nih.govnih.govuliege.be It allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it an excellent tool for confirming the molecular weight of a compound and studying its integrity in solution. nih.govnih.gov

In the context of this compound, ESI-MS can be used to verify its molecular weight by observing the corresponding molecular ion peak (or adducts, such as [M+H]⁺ or [M-H]⁻). uni.lu For its derivatives and related organoantimony compounds, ESI-MS is frequently employed to characterize the products of a reaction and to study the composition of species in solution. rsc.orgosti.govresearchgate.netnih.gov For example, ESI-MS has been used to identify organoantimony cations generated in solution and to characterize N,C-chelated organoantimony(V) compounds. rsc.orgnih.gov The technique is also valuable for studying non-covalent interactions and the formation of clusters or complexes in solution.

Interactive Table 3: Predicted ESI-MS Data for this compound

AdductPredicted m/zIon Mode
[M+H]⁺262.96626Positive
[M+Na]⁺284.94820Positive
[M-H]⁻260.95170Negative
[M+NH₄]⁺279.99280Positive
[M+K]⁺300.92214Positive
Data sourced from PubChemLite. uni.lu

Mössbauer Spectroscopy for Orbital Population Analysis

Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear energy levels of specific isotopes, providing information about the chemical environment, oxidation state, and bonding of the Mössbauer-active atom. wikipedia.orgmpg.deuni-mainz.de For antimony compounds, ¹²¹Sb Mössbauer spectroscopy is a powerful tool for investigating the electronic structure at the antimony nucleus. aip.orgresearchgate.netoup.comru.nl

The key parameters obtained from a ¹²¹Sb Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS). The isomer shift is related to the s-electron density at the antimony nucleus and is therefore sensitive to the oxidation state and the ionicity of the bonds. oup.comaps.org For example, in a series of organoantimony(V) compounds R₃SbX₂ (where X is a halogen), the isomer shift was found to decrease as the electronegativity of the halogen increased, indicating a withdrawal of s-electron density from the antimony atom. oup.com

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient (EFG) at the nucleus. The EFG is sensitive to the symmetry of the electron distribution around the antimony atom. Therefore, the quadrupole splitting provides information about the stereochemical activity of the lone pair in Sb(III) compounds and the geometry of the coordination sphere in both Sb(III) and Sb(V) compounds. aip.orgresearchgate.net By analyzing both the isomer shift and the quadrupole splitting, a detailed orbital population analysis can be performed, which quantifies the populations of the antimony 5s and 5p orbitals. aip.org This allows for a deeper understanding of the nature of the chemical bonds to the antimony atom. ru.nl

Interactive Table 4: Key Parameters in ¹²¹Sb Mössbauer Spectroscopy and Their Interpretation

ParameterSymbolInformation ProvidedExample Application
Isomer ShiftIS or δs-electron density at the Sb nucleus, oxidation state, bond ionicity. oup.comaps.orgDifferentiating between Sb(III) and Sb(V) oxidation states. wikipedia.org
Quadrupole SplittingQS or ΔE_QSymmetry of the electronic environment, stereochemical activity of lone pairs. researchgate.netAssessing the coordination geometry of organoantimony compounds.
Orbital PopulationN_s, N_pPopulation of Sb 5s and 5p orbitals.Detailed analysis of the chemical bonding in antimony compounds. aip.org

Crystallographic Studies

While a specific single-crystal X-ray diffraction structure for this compound is not readily found in surveyed literature, extensive research into the broader class of arylstibonic acids provides significant insight into its likely solid-state architecture.

Direct single-crystal X-ray diffraction analysis of this compound has not been widely reported. However, the technique has been successfully applied to derivatives and salts of other arylstibonic acids, providing a model for understanding their structure. For instance, the crystal structure of a salt of a related arylstibonic acid, specifically the benzyltrimethylammonium (B79724) salt of a disodium (B8443419) nonahydro dodeca(p-nitrophenylstibonate) tetrahydrate, has been elucidated. rsc.org This analysis revealed a complex cage-like anion, [Na₂H₉(p-O₂NC₆H₄Sb)₁₂O₃₀·4H₂O]⁻. rsc.org In this structure, the twelve organoantimony units are organized into a hexagonal antiprism, interconnected by a network of oxygen atoms. rsc.org

Studies on sterically hindered arylstibonic acids have allowed for the isolation and crystallographic characterization of simpler dimeric structures. rsc.org The structural data from these related compounds are crucial for building a comprehensive understanding of how this compound likely behaves in the solid state.

Arylstibonic acids, including this compound, are generally understood to exist as high molecular weight polymers in the solid state, associated through hydrogen bonds and extensive oxo-bridging. drugfuture.com Electrospray ionization mass spectrometry (ESI-MS) has been a key technique in revealing the nature of these aggregates in solution. acs.org

Research has shown that various arylstibonic acids, including those with p-methyl, p-chloro, and p-nitro substituents, form well-defined dodecanuclear aggregates with the general formula [H₈(RSb)₁₂O₂₈] in acetonitrile (B52724) solutions. acs.orgacs.org These clusters are stable enough to be observed intact by ESI-MS. acs.org The formation of these large, cage-like structures is a hallmark of arylstibonic acid chemistry. rsc.org

The fundamental structure of these aggregates consists of a polyoxostibonate core, where antimony atoms are linked by oxo bridges. In the case of the dodecameric anion [Na₂H₉(p-O₂NC₆H₄Sb)₁₂O₃₀·4H₂O]⁻, the structure is composed of twelve hexacoordinate antimony centers. rsc.org These are arranged with six antimony atoms forming a puckered hexagonal ring and the other six creating a planar hexagonal ring. rsc.org The oxygen atoms within this structure exist in various coordination modes: bridging two or three antimony atoms, or as terminal hydroxyl groups. rsc.org

When salts of these acids are formed with alkali metal cations like Na⁺ or K⁺, the resulting anions often take the form of [M₂H₈(RSb)₁₂O₃₀]²⁻. acs.org X-ray crystallography of these salts has revealed a highly conserved hexagonal antiprismatic arrangement of the twelve antimony atoms. acs.org This structural motif can be conceptualized as an inorganic crown ether, capable of encapsulating cations within its central channel. rsc.orgacs.org For example, in some structures, one sodium ion is found to be 10-coordinate, firmly held within an {Sb₆O₆} ring, while a second sodium ion is six-coordinate. acs.org The formation of even larger aggregates, such as a 14-membered bowl-shaped polyoxostibonate, [BaH₁₀(p-MeC₆H₄Sb)₁₄O₃₄], has been observed in the presence of larger cations like Ba²⁺, highlighting the templating effect of the cation on the final polymeric structure. acs.org

Reactivity and Reaction Mechanisms Involving P Toluenestibonic Acid

Depolymerization Reactions and Cluster Formation

The polymeric structure of p-toluenestibonic acid is susceptible to cleavage by protic reagents. These reactions involve the breaking of the stiboxane (Sb-O-Sb) bonds and the subsequent coordination of the protic ligand to the antimony center. This process can lead to the formation of smaller, well-defined molecular clusters.

Protic ligands, such as alcohols, carboxylic acids, and organosilanols, react with this compound, leading to the cleavage of the polymeric framework. The reaction mechanism generally involves the protonation of the oxygen atom in the Sb-O-Sb linkage, followed by nucleophilic attack of the conjugate base of the protic ligand on the antimony atom. This results in the formation of new Sb-O-ligand bonds and the breakdown of the extended polymeric structure.

For instance, the reaction with alcohols can yield alkoxystibonic derivatives, while reactions with carboxylic acids can produce carboxylato-antimony complexes. The nature of the resulting products is highly dependent on the stoichiometry of the reactants, the reaction conditions (e.g., temperature, solvent), and the nature of the protic ligand itself.

Under controlled conditions, the depolymerization of this compound by protic ligands can lead to the isolation of discrete molecular clusters. These clusters are often characterized by a central core of antimony and oxygen atoms, capped by the organic substituents from the stibonic acid and the protic ligand.

An example of such cluster formation is observed in the reactions of organostibonic acids with organosilanols. These reactions have been shown to produce hexanuclear antimony(V) and mixed-valent antimony(III/V) oxo-hydroxo clusters. mdpi.com These intricate structures are built up from incomplete cubane-like subunits, demonstrating the complex self-assembly processes that can occur following the initial depolymerization. The isolation of these clusters provides valuable insight into the stepwise assembly of larger organoantimony-oxo aggregates.

Complexation and Coordination Chemistry

The ability of this compound to undergo depolymerization and react with various ligands makes it a versatile pro-ligand in coordination chemistry. The resulting organoantimony species can coordinate to a wide range of metal ions, leading to the formation of novel coordination complexes, including molecular oxo-hydroxo clusters and organoantimony-based polyoxometalates.

While the direct use of this compound as a pro-ligand for transition metals and lanthanides is not extensively documented, the reactivity of its derivatives and related organoantimony compounds suggests its potential in this area. The deprotonated form of this compound, or its monomeric/oligomeric derivatives formed in situ, can act as multidentate ligands, coordinating to metal centers through their oxygen atoms.

The coordination chemistry of related organoantimony compounds with transition metals has been explored, leading to the synthesis of various coordination complexes. sapub.org These complexes often exhibit interesting structural motifs and potential applications in catalysis and materials science. Similarly, the coordination of lanthanide ions with ligands containing oxygen donor atoms is well-established, suggesting that organostibonate ligands could form stable complexes with these elements, potentially leading to materials with interesting magnetic and luminescent properties.

The reaction of organostibonic acids, including by extension this compound, can lead to the formation of molecular oxo-hydroxo clusters. These clusters are characterized by a core of antimony, oxygen, and hydroxyl groups, with the organic groups located on the periphery. The assembly of these clusters is a complex process that can be influenced by factors such as pH, the presence of templating agents, and the specific organostibonic acid used. Research has demonstrated the formation of hexanuclear and trinuclear organoantimony oxo clusters stabilized by organosilanols. mdpi.com

Cluster TypeAntimony Oxidation State(s)Stabilizing LigandStructural Motif
HexanuclearVOrganosilanolIncomplete cubane (B1203433) subunit
HexanuclearIII/V (Mixed-valent)OrganosilanolIncomplete cubane subunit
TrinuclearVOrganosilanol-

Table 1: Examples of Organoantimony Oxo-Hydroxo Clusters

These findings highlight the potential for this compound to participate in the self-assembly of complex, polynuclear inorganic-organic hybrid structures.

A significant area of the coordination chemistry of organoantimony compounds is their incorporation into polyoxometalates (POMs). POMs are a class of molecular metal-oxide clusters with a vast range of structures and applications. The functionalization of POMs with organoantimony moieties can lead to hybrid materials with tailored properties.

The synthesis of the first organoantimony-containing polyoxometalate, [{PhSbOH}3(A-alpha-PW9O34)2]9-, was a landmark achievement in this field. nih.govntu.edu.sg This sandwich-type tungstophosphate was synthesized in an aqueous, acidic medium and demonstrated the feasibility of incorporating organoantimony fragments into POM structures. This opens the door for the synthesis of a new subfamily of organoantimony polyanions, potentially including those derived from this compound.

Key Features of the First Organoantimony-Containing POM:

Structure: Dimeric, sandwich-type with two {PW9} Keggin units capping three octahedral {PhSbOH} fragments.

Symmetry: Idealized D3h symmetry.

Synthesis: Achieved through the reaction of an organoantimony precursor with lacunary tungstophosphate precursors in an aqueous acidic medium.

The development of organoantimony-containing POMs is a promising area of research, with potential applications in catalysis, medicine, and materials science. The ability of organostibonic acids to act as precursors for these complex structures underscores their importance in modern inorganic and materials chemistry.

Formation of Polyoxometallates (POMs) based on Organoantimony

Metal-Mediated Transformations

Complexes derived from this compound, particularly those involving antimony in the +5 oxidation state, have been shown to play a direct role in the activation and functionalization of unactivated C-H bonds in aromatic compounds.

Role in C-H Activation Processes with Sb(V) Complexes

Antimony(V) complexes, which can be synthesized from precursors like this compound, are capable of directly activating aromatic C-H bonds. This reactivity is significant as it deviates from the traditional role of Sb(V) compounds as Lewis acids that activate substrates indirectly. dntb.gov.uaresearchgate.net

Experimental and computational studies have demonstrated that Sb(V) complexes can achieve chemoselective and regioselective C-H activation of arenes. For instance, the reaction of an Sb(V) complex with toluene (B28343) results in the preferential activation of the C-H bond at the para position of the aromatic ring. dntb.gov.uaresearchgate.net This high regioselectivity is a key feature of this transformation.

The reaction is also chemoselective, with the aromatic sp² C-H bonds being activated in preference to the benzylic sp³ C-H bonds. dntb.gov.ua This selectivity is noteworthy and highlights the unique reactivity of these Sb(V) complexes.

SubstrateActivated PositionSelectivity
Toluenepara C-HHigh
Toluenebenzylic C-HNot observed

For example, the reaction of SbV(TFA)₅ (where TFA is trifluoroacetate) with toluene at moderate temperatures leads to the formation of (TFA)₄SbV(para-tolyl) and subsequently (TFA)₃SbV(para-tolyl)₂. dntb.gov.uaresearchgate.net The identity of these mono- and bis-tolyl antimony(V) intermediates has been confirmed by comparison with independently synthesized samples prepared from this compound. dntb.gov.uaresearchgate.net

The mechanism of C-H activation is proposed to involve a concerted process where the Sb(V) center bonds to the aryl carbon while a proton is transferred to a ligand. dntb.gov.ua

Oxidative Functionalization of Arenes

Following C-H activation and the formation of Sb(V)-aryl intermediates, these species can undergo further reactions to yield oxidatively functionalized arene products. This transformation demonstrates the ability of the Sb(V) center to not only activate the C-H bond but also to promote the subsequent formation of new functional groups.

At elevated temperatures, the Sb(V)-aryl intermediates can undergo reductive functionalization, leading to the formation of aryl esters. dntb.gov.uaresearchgate.net Interestingly, the regioselectivity of the final functionalized product can differ from the initial C-H activation step. While the initial C-H activation is highly para-selective, the subsequent oxidative functionalization can lead to the formation of ortho and meta substituted products. dntb.gov.ua This change in regioselectivity is attributed to a Curtin-Hammett type equilibrium. dntb.gov.ua

This two-step process of C-H activation followed by oxidative functionalization provides a novel pathway for the direct conversion of arenes into valuable oxygenated products, mediated by well-defined antimony(V) complexes. dntb.gov.uaresearchgate.net

Mechanistic Insights into Aryl Ester Formation

While direct esterification of phenols with this compound is not a commonly documented reaction, mechanistic insights can be drawn from the general reactivity of pentavalent organoantimony compounds. The formation of aryl esters using this compound likely proceeds through an activated intermediate, which facilitates the esterification with a phenolic substrate. A plausible mechanistic pathway involves the initial activation of a carboxylic acid derivative, such as an acyl halide, by the stibonic acid.

The proposed mechanism can be outlined in the following steps:

Formation of an Acylstibonate Intermediate: this compound reacts with an acyl halide (e.g., acyl chloride) to form a highly reactive acylstibonate intermediate. This step involves the displacement of the halide by one of the hydroxyl groups of the stibonic acid.

Nucleophilic Attack by Phenol (B47542): The electron-deficient carbonyl carbon of the acylstibonate intermediate is highly susceptible to nucleophilic attack. A phenol molecule, acting as the nucleophile, attacks this carbonyl carbon.

Tetrahedral Intermediate Formation: This nucleophilic attack leads to the formation of a transient tetrahedral intermediate.

Elimination and Ester Formation: The tetrahedral intermediate collapses, leading to the elimination of the p-toluenestibonate group as a leaving group and the formation of the final aryl ester product. The this compound can then be regenerated or exist as a salt.

This proposed pathway is analogous to other esterification reactions that proceed via activated acyl intermediates. The role of this compound is to enhance the electrophilicity of the acyl group, thereby facilitating the reaction with the phenolic nucleophile.

Table 1: Proposed Intermediates and Transition States in Aryl Ester Formation

StepIntermediate/Transition StateDescription
1Acylstibonate IntermediateFormed from the reaction of this compound and an acyl halide.
2Nucleophilic Attack Transition StateThe transition state during the attack of the phenol on the acylstibonate.
3Tetrahedral IntermediateA short-lived intermediate with a tetrahedral carbon atom.
4Product FormationThe final aryl ester and the regenerated or modified stibonic acid.
Ligand Exchange Pathways in Functionalization

Ligand exchange at the antimony(V) center is a fundamental process in the functionalization of this compound and related compounds. These pathways are critical in the formation of various derivatives and in understanding the coordination chemistry of arylstibonic acids. Theoretical studies on hypervalent antimony compounds suggest that ligand exchange reactions can proceed through either a stepwise or a concerted pathway. acs.org The specific pathway is often influenced by the nature of the ligands involved. acs.org

For this compound, the hydroxyl groups can be substituted by other ligands, such as halides, alkoxides, or carboxylates. These exchange reactions are crucial for synthesizing a variety of functionalized organoantimony compounds.

Key Aspects of Ligand Exchange:

Associative and Dissociative Mechanisms: Ligand exchange at a metal center can occur via associative, dissociative, or interchange mechanisms. In an associative pathway, the incoming ligand first coordinates to the antimony center, forming a higher-coordinate intermediate, which then loses the outgoing ligand. In a dissociative pathway, a ligand first dissociates from the antimony center, creating a lower-coordinate intermediate that is then attacked by the incoming ligand.

Role of Solvent: The solvent can play a significant role in ligand exchange reactions, potentially acting as a temporary ligand or facilitating the ionization of the stibonic acid.

Influence of Ligand Properties: The electronic and steric properties of both the incoming and outgoing ligands can influence the rate and mechanism of the exchange process. For instance, the exchange of hydroxyl groups for more strongly coordinating ligands is generally favorable.

Research on antimony(V) complexes has shown that they can readily form complexes with various organic molecules, including nucleosides, which involves the displacement of existing ligands. nih.gov This highlights the propensity of the Sb(V) center to undergo ligand exchange. The interaction of arylstibonic acids with biological macromolecules, where they are thought to mimic phosphate (B84403) groups, further underscores the dynamic nature of the ligands around the antimony core. johnshopkins.edunih.gov

Table 2: Factors Influencing Ligand Exchange Pathways in this compound

FactorInfluence on Mechanism
Nature of Incoming LigandStronger nucleophiles may favor an associative mechanism.
Steric HindranceBulky ligands may favor a dissociative mechanism.
Solvent PolarityPolar solvents can stabilize ionic intermediates, potentially favoring dissociative pathways.
TemperatureHigher temperatures can provide the energy needed to overcome the activation barrier for ligand dissociation.

Theoretical and Computational Investigations of P Toluenestibonic Acid

Quantum-Chemical Calculations in Reaction Mechanism Elucidation

Quantum-chemical calculations are indispensable tools for elucidating the intricate details of reaction mechanisms involving organometallic compounds. researchgate.netacs.orgacs.org For p-toluenestibonic acid, these methods can provide valuable insights into its reactivity, particularly in processes such as C-H activation and predicting reaction outcomes.

The activation of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, and computational chemistry plays a pivotal role in understanding these processes. rsc.orgrutgers.edunih.gov In the context of this compound, density functional theory (DFT) calculations could be employed to model its interaction with substrates and to locate the transition states of C-H activation steps. These calculations would allow for the determination of activation energies and the geometric parameters of the transition state structures, providing a detailed picture of the reaction pathway at the molecular level.

For instance, a hypothetical reaction involving the activation of a C-H bond by this compound could be modeled to identify the key orbitals involved and the nature of the bond-breaking and bond-forming processes. Such studies on related organoantimony(III) species have demonstrated the feasibility of C-H activation at the antimony center, with DFT calculations providing crucial support for the proposed mechanisms. rsc.org

Table 1: Hypothetical Calculated Activation Energies for C-H Activation by an Arylstibonic Acid Derivative

SubstrateActivation Energy (kcal/mol)Transition State Sb-C Distance (Å)Transition State C-H Distance (Å)
Methane35.22.51.6
Benzene28.72.31.8
Toluene (B28343) (para-CH)27.52.21.9

Computational methods are powerful in predicting the feasibility of different reaction pathways and the selectivity of chemical transformations. mcmaster.canih.govresearchgate.netnih.gov For reactions involving this compound, quantum-chemical calculations can be used to compare the energy profiles of competing pathways, thereby predicting the major product.

For example, in an electrophilic aromatic substitution reaction where this compound acts as a reagent, computational modeling can predict the regioselectivity (ortho, meta, or para substitution) by calculating the energies of the corresponding transition states. The preferred reaction pathway would be the one with the lowest activation barrier. These theoretical predictions can guide experimental efforts and provide a deeper understanding of the factors controlling the reaction's outcome. Studies on the regioselectivity of other cycloaddition reactions have shown that DFT calculations can accurately predict the observed product distributions. nih.govnih.gov

Table 2: Predicted Regioselectivity in a Hypothetical Reaction with Toluene

IsomerRelative Transition State Energy (kcal/mol)Predicted Product Ratio (%)
ortho2.55
meta3.12
para0.093

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding in this compound is fundamental to comprehending its chemical behavior. Computational and spectroscopic techniques can provide detailed information about the distribution of electrons and the nature of the chemical bonds within the molecule.

Antimony-121 Mössbauer spectroscopy is a highly sensitive technique for probing the chemical environment of antimony nuclei. mcmaster.carsc.orgmcmaster.ca The isomer shift and quadrupole splitting parameters obtained from Mössbauer spectra provide direct information about the s-electron density at the nucleus and the symmetry of the electric field gradient, respectively.

Table 3: Hypothetical and Experimental Mössbauer Parameters for Antimony Compounds

CompoundOxidation StateIsomer Shift (mm/s)Quadrupole Splitting (mm/s)
This compound (Hypothetical)+5-5.57.2
Sb2O5+5-5.86.5
Ph3SbCl2+5-6.28.1
SbF3+3-15.119.8

Q & A

Q. What are the recommended methods for synthesizing and characterizing p-Toluenestibonic acid in laboratory settings?

To synthesize this compound, researchers should follow established protocols for organoantimony compounds, ensuring precise stoichiometric ratios and controlled reaction conditions (e.g., temperature, solvent polarity). Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, infrared (IR) spectroscopy for functional group analysis, and elemental analysis for purity validation. For reproducibility, document all parameters, including catalyst use, reaction time, and purification steps (e.g., recrystallization or column chromatography) . Safety protocols must align with GHS hazard classifications, including proper ventilation and personal protective equipment (PPE) .

Q. How should researchers safely handle and store this compound during experiments?

Refer to safety data sheets (SDS) for hazard mitigation:

  • Storage : Keep in airtight containers away from moisture and oxidizing agents at temperatures below 25°C.
  • Handling : Use fume hoods to avoid inhalation (H333) and wear nitrile gloves to prevent dermal exposure (H313).
  • Disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal in accordance with institutional chemical waste guidelines .

Q. What analytical techniques are critical for assessing the purity of this compound?

Combine multiple techniques to address limitations of individual methods:

  • High-performance liquid chromatography (HPLC) for quantitative purity assessment.
  • Differential scanning calorimetry (DSC) to detect polymorphic impurities.
  • Mass spectrometry (MS) to identify trace byproducts. Cross-validate results with literature-reported melting points and spectral data .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Employ design of experiments (DoE) methodologies, such as factorial designs, to systematically test variables (e.g., temperature, solvent type, catalyst loading). Use response surface modeling to identify optimal conditions. Validate findings with triplicate trials and statistical analysis (e.g., ANOVA) to distinguish significant factors from experimental noise .

Q. How should contradictions in spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?

  • Step 1 : Confirm instrument calibration and sample preparation (e.g., solvent purity, concentration).
  • Step 2 : Compare observed peaks with computational simulations (e.g., DFT calculations for NMR chemical shifts).
  • Step 3 : Cross-reference with X-ray crystallography data if crystalline samples are available. Document unresolved discrepancies as limitations in the discussion section .

Q. What strategies are effective for studying the compound’s stability under varying environmental conditions?

Design accelerated stability studies:

  • Thermal stability : Use thermogravimetric analysis (TGA) at incremental temperatures.
  • Photostability : Expose samples to UV-Vis light and monitor degradation via HPLC.
  • Humidity effects : Store samples in controlled humidity chambers and assess mass changes. Include control groups and normalize data to baseline measurements .

Q. How can researchers integrate this compound into catalytic systems while minimizing decomposition?

  • Ligand design : Modify ancillary ligands to enhance steric protection around the antimony center.
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
  • Real-time monitoring : Use in-situ spectroscopic techniques (e.g., Raman) to detect intermediate species and adjust conditions dynamically .

Methodological Considerations

  • Reproducibility : Detailed experimental sections must include exact molar ratios, equipment specifications, and raw data thresholds (e.g., acceptable NMR signal-to-noise ratios) .
  • Data presentation : Use standardized formats for tables and figures, ensuring axis labels, error bars, and statistical significance markers are clearly defined .
  • Literature integration : Critically compare results with prior studies, highlighting mechanistic differences or novel findings. Use citation tools to track primary sources and avoid over-reliance on review articles .

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